molecular formula C25H40N2O11 B1140490 Perindopril Acyl-alpha-D-glucuronide CAS No. 120398-66-5

Perindopril Acyl-alpha-D-glucuronide

Cat. No.: B1140490
CAS No.: 120398-66-5
M. Wt: 544.6 g/mol
InChI Key: VEYBPHDESXGJIN-STTHWTIYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Perindopril Acyl-alpha-D-glucuronide typically involves the glycosylation of perindopril with glucuronic acid. This reaction can be facilitated by using catalysts and specific reaction conditions to ensure the formation of the desired glucuronide . The process often involves protecting group strategies to prevent unwanted side reactions and to ensure the selective formation of the alpha-D-glucuronide isomer.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Perindopril Acyl-alpha-D-glucuronide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles (e.g., halides), electrophiles (e.g., alkylating agents)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Perindopril Acyl-alpha-D-glucuronide is unique due to its specific glycosylation pattern, which may influence its pharmacokinetics and pharmacodynamics compared to other metabolites. Its formation and stability are also distinct, making it a valuable compound for studying the metabolism and action of ACE inhibitors .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Perindopril Acyl-alpha-D-glucuronide involves the acylation of Perindoprilat with alpha-D-glucuronic acid.", "Starting Materials": [ "Perindoprilat", "alpha-D-glucuronic acid", "Dicyclohexylcarbodiimide (DCC)", "Dimethylaminopyridine (DMAP)", "N,N-Dimethylformamide (DMF)", "Methanol", "Diethyl ether", "Acetic acid" ], "Reaction": [ "Perindoprilat is dissolved in DMF and DMAP is added as a catalyst.", "DCC is added to the mixture to activate the carboxylic acid group of alpha-D-glucuronic acid.", "The activated alpha-D-glucuronic acid is added to the Perindoprilat mixture and the reaction is allowed to proceed at room temperature.", "The reaction mixture is then heated to 50-60°C for several hours to complete the acylation reaction.", "The reaction mixture is then cooled and filtered to remove any precipitates.", "The filtrate is then concentrated under reduced pressure to remove the solvent.", "The resulting crude product is purified by column chromatography using a mixture of methanol and diethyl ether as the eluent.", "The purified product is then dissolved in acetic acid and the solution is evaporated to dryness to obtain Perindopril Acyl-alpha-D-glucuronide as a white solid." ] }

CAS No.

120398-66-5

Molecular Formula

C25H40N2O11

Molecular Weight

544.6 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[(2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C25H40N2O11/c1-4-8-14(23(34)36-5-2)26-12(3)21(31)27-15-10-7-6-9-13(15)11-16(27)24(35)38-25-19(30)17(28)18(29)20(37-25)22(32)33/h12-20,25-26,28-30H,4-11H2,1-3H3,(H,32,33)/t12-,13-,14-,15-,16-,17-,18-,19+,20-,25-/m0/s1

InChI Key

VEYBPHDESXGJIN-STTHWTIYSA-N

Isomeric SMILES

CCC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O

SMILES

CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O

Canonical SMILES

CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Perindopril Acyl-alpha-D-glucuronide
Reactant of Route 2
Perindopril Acyl-alpha-D-glucuronide
Reactant of Route 3
Reactant of Route 3
Perindopril Acyl-alpha-D-glucuronide
Reactant of Route 4
Perindopril Acyl-alpha-D-glucuronide
Reactant of Route 5
Perindopril Acyl-alpha-D-glucuronide
Reactant of Route 6
Perindopril Acyl-alpha-D-glucuronide

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